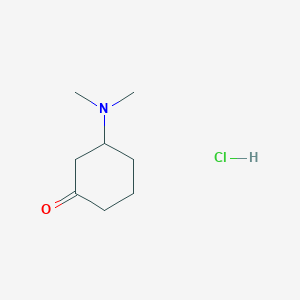

3-(Dimethylamino)cyclohexanone hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(dimethylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMARVAKHAVBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15676-75-2 | |

| Record name | Cyclohexanone, 3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)cyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The Mannich reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and dimethylamine hydrochloride, which then undergoes nucleophilic addition by the enol form of cyclohexanone. The reaction is typically conducted under reflux in ethanol or glacial acetic acid, with a small amount of concentrated hydrochloric acid to catalyze the process.

- Temperature: Approximately 78–95°C (reflux conditions)

- Reaction Time: 2 to 4 hours, depending on scale and conditions

- Solvent: Ethanol is commonly used; glacial acetic acid is an alternative

- Stoichiometry: Slight excess of formaldehyde and dimethylamine hydrochloride ensures complete conversion

Representative Experimental Procedure

A typical laboratory-scale synthesis involves:

| Reagent | Amount (mmol) | Solvent | Conditions |

|---|---|---|---|

| Cyclohexanone | 10.0 | Ethanol (16 mL) | Reflux with stirring |

| Paraformaldehyde | 12.0 | ||

| Dimethylamine hydrochloride | 10.0 | ||

| Concentrated HCl | 2 drops | Catalytic amount |

The mixture is refluxed for approximately 4 hours with continuous stirring. After completion, the hot reaction mixture is filtered to remove any insoluble impurities. The solvent is then evaporated under reduced pressure.

Isolation and Purification

The residue is dissolved in ethanol and acetone is added to induce crystallization of the hydrochloride salt. Crystallization is often completed by cooling the solution in a freezer overnight. The crystalline product is collected by filtration and dried under vacuum.

- Yield: Typically around 75–77%

- Melting Point: 149–157°C (depending on purity and crystallization conditions)

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value | Notes |

|---|---|---|

| Cyclohexanone | 10 mmol (0.982 g) | Starting ketone |

| Paraformaldehyde | 12 mmol (0.360 g) | Formaldehyde source |

| Dimethylamine hydrochloride | 10 mmol (0.816 g) | Amine source |

| Solvent | Ethanol (16 mL) | Reaction medium |

| Catalyst | Concentrated HCl (2 drops) | Acid catalyst |

| Temperature | Reflux (~78°C) | Maintained during reaction |

| Reaction Time | 4 hours | Sufficient for completion |

| Yield | 75–77% | After recrystallization |

| Melting Point | 149–157°C | Product characterization |

Alternative and Industrial Preparation Methods

Selective Precipitation and Salt Formation

In industrial contexts, the hydrochloride salt is often prepared by reacting the free base with hydrogen chloride gas or hydrochloric acid solution after initial synthesis of the free base. Selective precipitation techniques using hydrobromic acid have also been reported to separate specific isomers or impurities before conversion to the hydrochloride salt.

Use of Mannich Reaction Variants

Some processes optimize reaction parameters such as solvent choice (e.g., glacial acetic acid vs. ethanol), temperature, and stoichiometry to maximize yield and minimize side products. Vacuum distillation may be employed to isolate the Mannich base before salt formation.

Analytical Characterization Supporting Preparation

The compound is characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows singlets for dimethylamino protons around δ 2.2–2.5 ppm.

- ^13C NMR displays the carbonyl carbon near 210 ppm.

- Infrared (IR) Spectroscopy:

- Carbonyl stretch at ~1715 cm⁻¹

- C-N stretch near 1250 cm⁻¹

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to C9H17NO (molecular weight 155.24 g/mol)

- Melting Point: Consistent with literature values, used to assess purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Mannich Reaction in Ethanol | Reflux with cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, HCl catalyst | High yield (~75%), straightforward | Requires careful control of temperature and stoichiometry |

| Selective Precipitation (Hydrobromic Acid) | Precipitation of hydrobromide salt, conversion to hydrochloride salt | Purifies isomers, high purity | Additional steps, use of strong acids |

| Vacuum Distillation of Mannich Base | Isolation of free base before salt formation | Purity improvement | Requires specialized equipment |

| Industrial Scale Variants | Use of optimized solvents, catalysts, and temperature control | Scalable, economically viable | May require complex purification |

Análisis De Reacciones Químicas

Grignard Additions

The ketone group participates in Grignard reactions to form tertiary alcohols. For example, in tramadol synthesis, the Mannich base undergoes stereoselective addition with a 3-methoxyphenyl Grignard reagent :

LiCl enhances reaction efficiency by stabilizing reactive intermediates . The hydrochloride salt is later regenerated via HCl treatment after isolating the trans isomer .

Acid-Base Behavior

The dimethylamino group exhibits pH-dependent protonation , influencing optical and electronic properties. Studies on analogous compounds show:

-

Protonation in acidic media forms a quaternary ammonium salt, deactivating resonance conjugation :

-

Acidochromic shifts observed in UV-Vis spectra (e.g., λ_max shifts from 358.5 nm to 322 nm in HCl) .

| Solvent System | λ_max (nm) | Observation | Source |

|---|---|---|---|

| Dichloromethane | 358.5 | Unprotonated form | |

| 1M HCl | 322 | Protonated form (quaternary ammonium) |

Salt Interconversion

The hydrochloride salt can be converted to other salts for purification:

-

Hydrobromide Precipitation : Treatment with HBr selectively precipitates the hydrobromide salt .

-

Reconversion to Hydrochloride : Free base liberation (via NaOH) followed by HCl treatment yields high-purity hydrochloride .

| Step | Conditions | Purity | Source |

|---|---|---|---|

| HBr precipitation | Ether, dry HBr gas | >99% trans isomer | |

| HCl regeneration | NaOH (pH 12–13), HCl (pH 1.8–2.0) | 98.5% |

Solvent Effects on Reactivity

Solvatochromic studies reveal polar solvent-enhanced stabilization of charge-separated intermediates :

| Solvent | Dielectric Constant (ε) | λ_max (nm) | Source |

|---|---|---|---|

| Dichloromethane | 8.93 | 308 | |

| Ethanol | 24.55 | 330 | |

| Water | 80.1 | 322 (protonated) |

Key Research Findings

-

Steric Hindrance : The cyclohexanone ring restricts rotation, favoring trans-adducts in Grignard reactions .

-

Catalytic Effects : LiCl accelerates Grignard additions by coordinating to magnesium, enhancing electrophilicity .

-

Optical Applications : Protonation-induced spectral shifts enable use as pH sensors in non-aqueous media .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 3-(Dimethylamino)cyclohexanone hydrochloride typically involves the Mannich reaction, where cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride. This process yields the Mannich base, which can be further processed to obtain the desired hydrochloride salt. The reaction steps include:

- Step 1 : Reaction of cyclohexanone with paraformaldehyde and dimethylamine hydrochloride to form dimethylaminomethylcyclohexanone hydrochloride.

- Step 2 : Treatment of the Mannich base with a base (e.g., sodium hydroxide) to liberate the free base form of the compound.

- Step 3 : Further reactions can involve Grignard reagents to produce derivatives with enhanced pharmacological properties .

Pharmacological Properties

This compound exhibits various pharmacological effects, primarily due to its action on the central nervous system. It has been studied for its potential as an analgesic agent, similar to tramadol, which acts on μ-opioid receptors as well as influencing noradrenergic and serotonergic systems .

Table 1: Pharmacological Profile

Therapeutic Applications

The compound has several therapeutic applications:

- Pain Management : It is primarily used for treating moderate to severe pain conditions. Its dual action on opioid receptors and neurotransmitter systems makes it effective for various pain syndromes, including neuropathic pain .

- Anxiolytic Effects : Some studies suggest that compounds similar to this compound may exhibit anxiolytic properties, although more research is needed to confirm these effects in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical applications:

Case Study 1: Analgesic Efficacy

A clinical trial involving tramadol (a related compound) demonstrated significant pain relief in patients with chronic pain conditions. The results indicated that patients experienced reduced pain scores without significant increases in side effects compared to traditional opioids .

Case Study 2: Neuropathic Pain

Research has shown that compounds similar to this compound effectively manage neuropathic pain by modulating neurotransmitter levels in the brain, providing an alternative for patients who do not respond well to conventional treatments .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)cyclohexanone hydrochloride involves its interaction with molecular targets through its dimethylamine and cyclohexanone functionalities. The dimethylamine group can form new C-N bonds through reductive amination, while the cyclohexanone ring can participate in various chemical reactions. These interactions enable the compound to act as a versatile building block in organic synthesis and pharmaceutical development.

Comparación Con Compuestos Similares

Structural Isomers and Positional Effects

Table 1: Positional Isomers of Dimethylamino-Substituted Cyclohexanone Hydrochlorides

*Note: For ketamine analogs, the dimethylamino group is part of a methylamino substituent at the 2-position of the cyclohexanone ring.

Key Observations :

- Synthetic Accessibility: The 2-position isomer is synthesized via Mannich reactions with cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride, achieving yields up to 75.1% under optimized conditions .

- Reactivity: Cyclohexanone Mannich bases at the 2-position participate in cycloaddition reactions with azomethine ylides, albeit in low yields (28%) due to solvent-dependent side reactions .

- Pharmacological Relevance: Ketamine analogs (e.g., Deschloroketamine) exhibit NMDA receptor antagonism, suggesting that dimethylamino-substituted cyclohexanones may share similar neurological activity .

Functional Group Variations and Bioactivity

Table 2: Cyclohexanone Derivatives with Modified Substituents

Key Observations :

- Enzyme Inhibition: Aldi-2, a propanone derivative, inhibits aldehyde dehydrogenase (ALDH), highlighting the role of dimethylamino groups in enzyme interaction .

- Antimicrobial Activity: Pyrazolone derivatives synthesized from α,β-unsaturated cyclohexanones show efficacy against multidrug-resistant bacteria . This suggests that dimethylamino-substituted cyclohexanones could be modified to enhance antimicrobial properties.

Key Observations :

- Stability: Hydrochloride salts of cyclohexanone derivatives generally exhibit long-term stability when stored at -20°C .

- Safety : Ketamine analogs carry neuropsychiatric risks, whereas tramadol intermediates (e.g., 2-position isomer) are safer in controlled industrial settings .

Actividad Biológica

3-(Dimethylamino)cyclohexanone hydrochloride, with the CAS number 15676-75-2, is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclohexanone structure with a dimethylamino group. The molecular formula is , indicating the presence of a chlorine atom and a nitrogen atom within its structure. This configuration contributes to its biological activity and interaction with various biological targets.

The primary mechanism through which this compound exerts its effects is via modulation of neurotransmitter systems. It has been identified as an impurity in Tramadol, a widely used analgesic, where it influences serotonin and norepinephrine reuptake inhibition. The compound's action on the central nervous system (CNS) may involve:

- Inhibition of Reuptake : Similar to Tramadol, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.

- Interaction with Receptors : It potentially interacts with various receptors, including opioid receptors, contributing to its analgesic properties.

Analgesic Properties

Research indicates that this compound possesses analgesic effects. In animal studies, it was shown to increase the latency period in pain response tests (tail flick test), suggesting effective pain relief mechanisms.

| Study | Method | Findings |

|---|---|---|

| D'Amour & Smith (1941) | Tail Flick Test | Increased latency period indicating analgesic effect. |

| US5801201A Patent | Pain Measurement | ED50 values determined for analgesic effectiveness. |

Neurobiological Effects

The compound has been linked to significant neurobiological effects:

- Neuronal Excitability : It modulates neuronal excitability through its action on sodium channels.

- G-Protein Coupled Receptors (GPCRs) : Activation of GPCRs leads to downstream signaling cascades that affect cellular metabolism and gene expression.

Case Studies

- Tramadol Impurity Analysis : A study highlighted the role of this compound as an impurity in Tramadol formulations. Its presence was associated with enhanced analgesic effects compared to formulations lacking this compound.

- Cardiovascular Implications : Research suggests that this compound may influence cardiac function by modulating sodium-calcium exchange in cardiac membranes. This could have implications for managing hypertension and heart failure.

Q & A

Q. What are the critical steps in synthesizing 3-(Dimethylamino)cyclohexanone hydrochloride to ensure high yield and purity?

To achieve high yield and purity, the synthesis typically involves:

- Deprotection of intermediates : For example, hydrochloric acid in dioxane is used to remove protecting groups (e.g., tert-butoxycarbonyl) under mild conditions to avoid side reactions .

- Stoichiometric control : Precise addition of HCl (e.g., 4.0 equivalents) ensures complete salt formation without excess acid, which could degrade the product .

- Purification : Reduced-pressure distillation or recrystallization from polar solvents (e.g., ethanol/water mixtures) is recommended, as seen in analogous cyclohexanone hydrochloride syntheses .

Q. How is the purity of this compound validated in academic research?

Purity assessment methods include:

- HPLC/UV analysis : Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to separate impurities. Detection at 210–220 nm is optimal for tertiary amine derivatives .

- 1H-NMR spectroscopy : Compare integrals of characteristic peaks (e.g., dimethylamino protons at δ 2.54 ppm and cyclohexanone protons at δ 3.86–3.89 ppm) to identify contaminants .

- Elemental analysis : Confirm Cl⁻ content (theoretical ~13.8%) via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar impurities (e.g., hydroxylated or brominated derivatives)?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for distinguishing regioisomers (e.g., 3-hydroxyphenyl vs. 4-hydroxyphenyl substituents) .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts (B3LYP/6-31G**) for candidate structures, as demonstrated for methylcyclohexane derivatives .

- Spiking experiments : Add a reference standard of the suspected impurity (e.g., tramadol-related Compound B ) to confirm peak overlaps.

Q. What strategies minimize by-products during the synthesis of this compound?

- Temperature control : Maintain reaction temperatures below 40°C during HCl addition to prevent ketone oxidation or retro-aldol reactions .

- Catalyst optimization : Replace traditional bases with mild alternatives (e.g., NaHCO₃) to suppress N-methylation side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before by-product formation peaks .

Q. How do researchers address stereochemical challenges in derivatives of this compound?

- Chiral chromatography : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, as validated for arylcyclohexylamine analogs .

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction, particularly for pharmacologically active stereoisomers (e.g., tramadol derivatives ).

- Dynamic NMR : Analyze coalescence temperatures of diastereomeric protons to estimate enantiomerization barriers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure, as recommended for structurally related amines .

- Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during synthesis .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to REACH and OSHA guidelines .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze contradictory bioactivity data across studies (e.g., receptor binding vs. functional assays)?

- Dose-response curves : Compare EC₅₀ values across assays to identify non-linear pharmacokinetic effects, as seen in norepinephrine reuptake inhibitor studies .

- Receptor subtype profiling : Use radioligand binding assays (e.g., [³H]-ketanserin for 5-HT₂A) to clarify off-target interactions .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out metabolite interference .

Q. What advanced techniques characterize the hydrochloride salt’s solid-state properties?

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to confirm crystallinity .

- Thermogravimetric analysis (TGA) : Measure dehydration/decomposition thresholds (typically ~150–200°C for similar hydrochlorides ).

- Dynamic vapor sorption (DVS) : Assess hygroscopicity under controlled humidity (e.g., 0–90% RH) to inform storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.